molecular formula C18H18Cl3NO3 B4987794 2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate

2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate

Cat. No.: B4987794
M. Wt: 402.7 g/mol
InChI Key: HQWNOHCKUCBVMD-UHFFFAOYSA-N
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Description

2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that combines a trichloropropenyl group with a benzylcarbamoyl-substituted cyclohexene carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting with the preparation of the cyclohexene carboxylate core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. The benzylcarbamoyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the trichloropropenyl group through a halogenation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

    Substitution: The trichloropropenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The trichloropropenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their function. The benzylcarbamoyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3-Trichloroprop-2-enyl 6-(4-iodophenylcarbamoyl)cyclohex-3-ene-1-carboxylate
  • 2,3,3-Trichloroprop-2-enyl 6-(4-chlorophenylcarbamoyl)cyclohex-3-ene-1-carboxylate

Uniqueness

2,3,3-Trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate is unique due to the presence of the benzylcarbamoyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

2,3,3-trichloroprop-2-enyl 6-(benzylcarbamoyl)cyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl3NO3/c19-15(16(20)21)11-25-18(24)14-9-5-4-8-13(14)17(23)22-10-12-6-2-1-3-7-12/h1-7,13-14H,8-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWNOHCKUCBVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NCC2=CC=CC=C2)C(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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